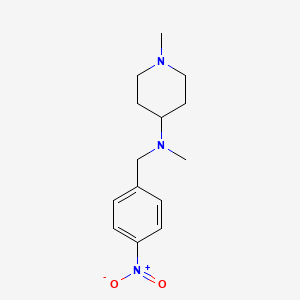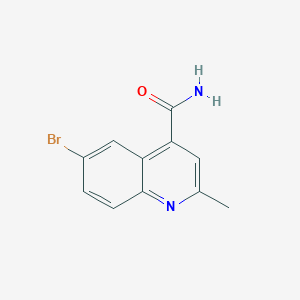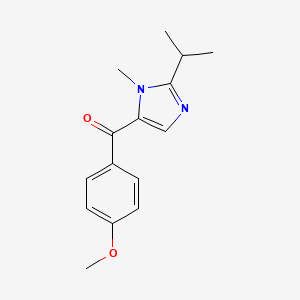
N-(2-methyl-8-quinolinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-8-quinolinyl)-2-furamide, commonly known as MQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. MQ is a heterocyclic compound that is characterized by its unique chemical structure, which contains both a quinoline and furan ring. The compound has been shown to possess a wide range of biological activities, including antimalarial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of MQ is not fully understood, but it is believed to involve the inhibition of heme polymerization, which is essential for the survival of the malaria parasite. Additionally, MQ has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, MQ has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
MQ has been shown to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of the malaria parasite, which is responsible for the symptoms of malaria. Additionally, MQ has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, MQ has been shown to reduce inflammation in animal models of inflammatory diseases, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MQ in lab experiments is its ability to inhibit the growth of the malaria parasite, which makes it a valuable tool for studying the biology of the parasite. Additionally, MQ has been shown to possess a range of other biological activities, which makes it a versatile compound for studying various disease processes. However, one of the main limitations of using MQ in lab experiments is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on MQ. One area of interest is the development of new synthetic methods for producing MQ, which may lead to more efficient and cost-effective production of the compound. Additionally, there is interest in exploring the potential of MQ as a therapeutic agent for other diseases, such as autoimmune diseases and viral infections. Furthermore, there is interest in exploring the potential of MQ as a drug delivery system, which may enhance the efficacy of other drugs. Overall, the potential therapeutic applications of MQ make it a promising compound for future research.
Synthesis Methods
The synthesis of MQ involves the reaction of 2-methyl-8-quinolinecarboxylic acid with furfurylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure MQ. The synthesis of MQ is a relatively straightforward process that can be easily scaled up for industrial production.
Scientific Research Applications
MQ has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antimalarial activity, with studies demonstrating its effectiveness against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. Additionally, MQ has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. Furthermore, MQ has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
N-(2-methylquinolin-8-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-11-4-2-5-12(14(11)16-10)17-15(18)13-6-3-9-19-13/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWIZXSZQSUDSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-butenamide](/img/structure/B5689769.png)
![N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5689774.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5689787.png)
![1-{2-[3-pyridin-4-yl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}pyrrolidin-2-one](/img/structure/B5689799.png)

![N-cyclopropyl-3-{5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5689806.png)

![cis-N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5689822.png)
![1-acetyl-3-phenyl-4-oxa-1,2-diazaspiro[4.6]undec-2-ene](/img/structure/B5689829.png)

![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)
